

Spectroscopic Characterization of 4-Phenylisoxazol-5(4H)-one: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-phenylisoxazol-5(4H)-one

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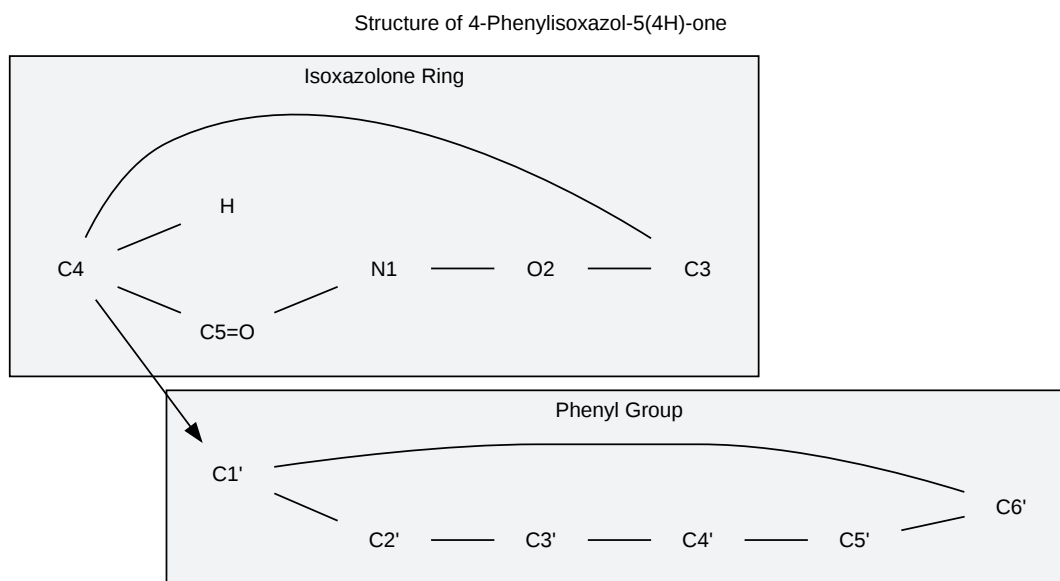
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties, synthesis, and structural characteristics of **4-phenylisoxazol-5(4H)-one**. This compound belongs to the isoxazolone class of heterocycles, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While extensive spectroscopic data for substituted derivatives are available, this guide focuses on the parent compound, **4-phenylisoxazol-5(4H)-one**, providing the most relevant available data and outlining general experimental procedures for its synthesis and characterization.

Molecular Structure and Properties

4-Phenylisoxazol-5(4H)-one is a heterocyclic compound with the molecular formula $C_9H_7NO_2$ and a molecular weight of 161.16 g/mol. The structure consists of a five-membered isoxazolone ring with a phenyl group attached at the 4-position. The molecule exists in tautomeric forms, with the 5(4H)-one (keto) form being a common representation.

Below is a diagram illustrating the chemical structure of **4-phenylisoxazol-5(4H)-one** with atom numbering for spectroscopic reference.



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Caption: Chemical structure of **4-phenylisoxazol-5(4H)-one** with atom numbering.

Spectroscopic Data

Direct, high-resolution spectroscopic data for the unsubstituted **4-phenylisoxazol-5(4H)-one** is not widely published. However, data is available for closely related analogs. The following tables summarize the expected and reported spectroscopic characteristics based on available information for 3-phenylisoxazol-5(4H)-one, a closely related isomer, and other similar structures.^[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the isoxazolone ring and the phenyl substituent.

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
CH ₂ (C4)	~ 3.5 - 4.5	Singlet	Methylene protons on the isoxazolone ring.
Aromatic-H	~ 7.2 - 7.8	Multiplet	Protons of the phenyl group.

Note: The chemical shifts are estimations based on related structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon	Expected Chemical Shift (ppm)	Notes
C=O (C5)	~ 170 - 180	Carbonyl carbon of the isoxazolone ring.
C=N (C3)	~ 155 - 165	Imine carbon of the isoxazolone ring.
Aromatic-C	~ 125 - 135	Carbons of the phenyl group.
CH ₂ (C4)	~ 40 - 50	Methylene carbon on the isoxazolone ring.

Note: The chemical shifts are estimations based on related structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C=O (Lactone)	1750 - 1780	Strong
C=N	1620 - 1680	Medium
C=C (Aromatic)	1450 - 1600	Medium to Weak
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter	Value
Molecular Ion (M ⁺)	m/z 161
Key Fragments	m/z 105 (C ₆ H ₅ CO ⁺), m/z 77 (C ₆ H ₅ ⁺)

Experimental Protocols

Synthesis of 4-Phenylisoxazol-5(4H)-one

A general and widely used method for the synthesis of isoxazol-5(4H)-one derivatives is the one-pot, three-component condensation reaction.^{[2][3][4][5][6]} A plausible synthetic route for **4-phenylisoxazol-5(4H)-one** would involve the reaction of a phenyl-substituted β -ketoester, such as ethyl benzoylacetate, with hydroxylamine hydrochloride in the presence of a suitable base and solvent.

Materials:

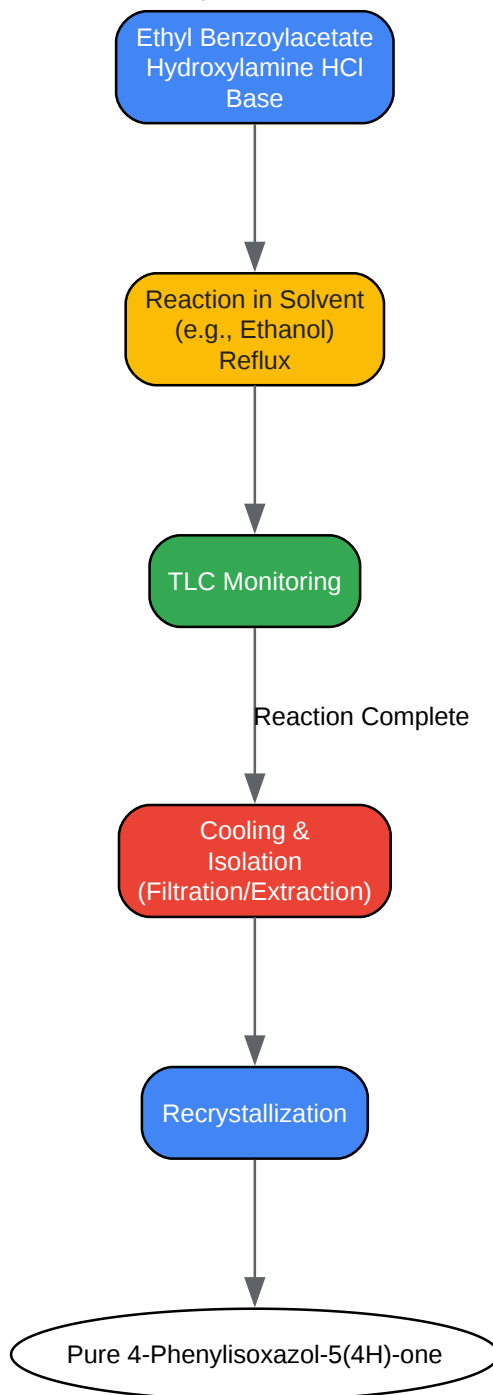
- Ethyl benzoylacetate

- Hydroxylamine hydrochloride
- Base (e.g., sodium acetate, DABCO)
- Solvent (e.g., ethanol, water)

Procedure:

- To a solution of ethyl benzoylacetate (1 equivalent) in the chosen solvent, add hydroxylamine hydrochloride (1 equivalent) and the base (1-2 equivalents).
- The reaction mixture is then heated under reflux for a specified period (typically 2-6 hours).
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The product is isolated by filtration or extraction.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **4-phenylisoxazol-5(4H)-one**.

General Synthesis Workflow



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Caption: General workflow for the synthesis of **4-phenylisoxazol-5(4H)-one**.

Spectroscopic Characterization Protocol

The synthesized compound should be characterized using a suite of spectroscopic techniques to confirm its identity and purity.

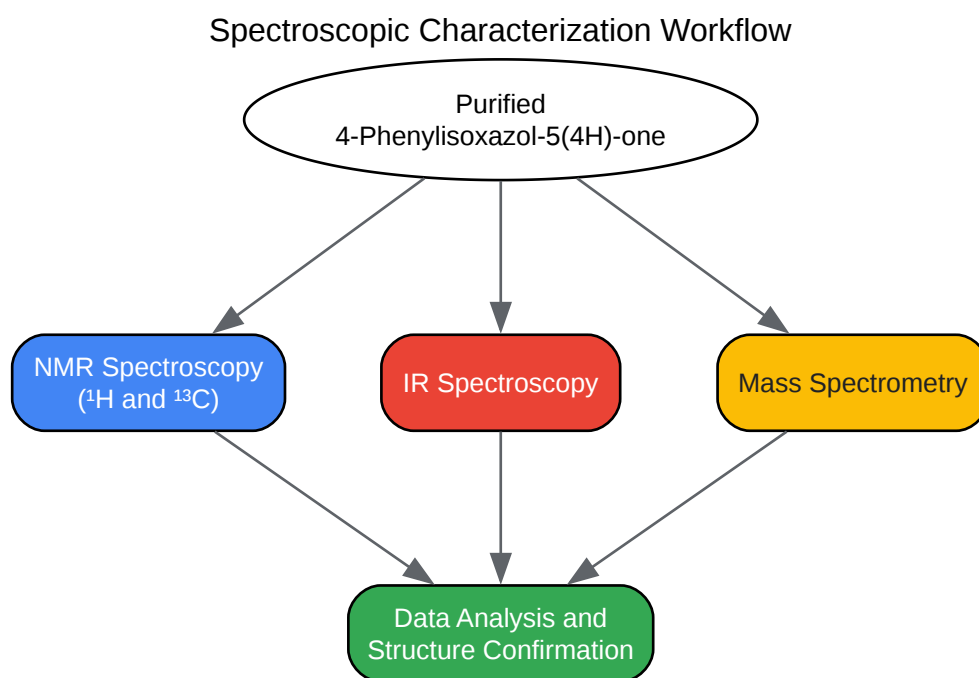
Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
- Fourier-Transform Infrared (FTIR) Spectrometer
- Mass Spectrometer (e.g., GC-MS or LC-MS)

Procedure:

- NMR Spectroscopy:
 - Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Acquire ^1H and ^{13}C NMR spectra.
 - Process the spectra (phasing, baseline correction, and integration) and assign the peaks to the corresponding protons and carbons in the molecule.
- Infrared Spectroscopy:
 - Prepare a sample of the purified product (e.g., as a KBr pellet or a thin film).
 - Acquire the IR spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Identify the characteristic absorption bands for the functional groups present.
- Mass Spectrometry:
 - Introduce a sample of the purified product into the mass spectrometer.
 - Acquire the mass spectrum and identify the molecular ion peak.

- Analyze the fragmentation pattern to further confirm the structure.



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Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Conclusion

This technical guide provides a summary of the key spectroscopic features and a plausible synthetic route for **4-phenylisoxazol-5(4H)-one**. While direct and comprehensive experimental data for this specific unsubstituted compound is limited in the public domain, the information presented, based on closely related analogs, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided experimental protocols offer a starting point for the synthesis and characterization of this and other related isoxazolone derivatives. Further research to fully elucidate the spectroscopic and biological properties of **4-phenylisoxazol-5(4H)-one** is encouraged.

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